

Yoshi-864: A Technical Overview of a Historical Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Yoshi-864, also known by its chemical name 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride, and NSC-102627, is a historical alkylating agent investigated for its potential as a cancer chemotherapeutic.[1] As an alkylsulfonate, its mechanism of action involves the alkylation and crosslinking of DNA, which ultimately inhibits DNA replication and leads to cell death.[2][3] This technical guide provides a comprehensive overview of the available data on Yoshi-864, with a focus on its clinical evaluation in the 1970s.

Core Mechanism of Action

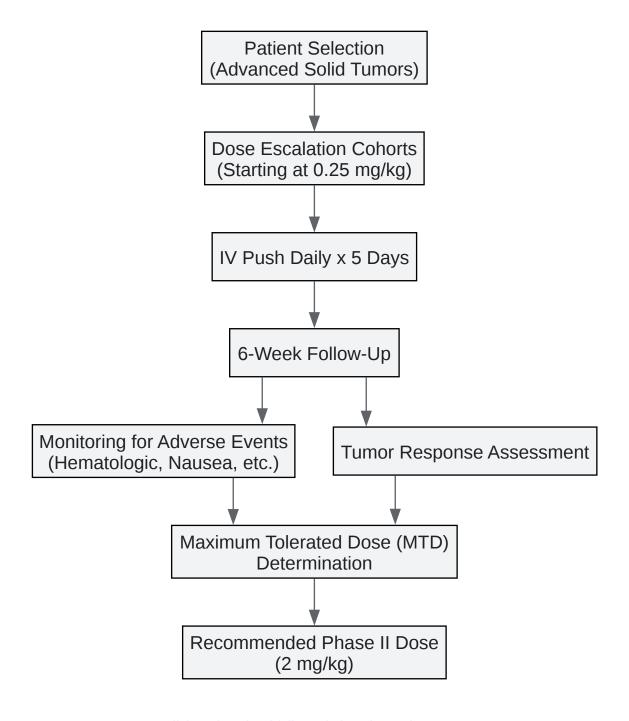
Yoshi-864 functions as a bifunctional alkylating agent. This class of compounds is characterized by the presence of two reactive alkyl groups, which allows them to form covalent bonds with nucleophilic sites on cellular macromolecules. The primary target for these agents is the N7 position of guanine bases in DNA. The formation of a covalent bond at this site is the initial step in a cascade of events that can lead to therapeutic efficacy and toxicity.

The bifunctional nature of **Yoshi-864** is crucial to its cytotoxic effect. After the first alkylation event, the second reactive group can form a second covalent bond with another guanine base on the same DNA strand (intrastrand crosslink) or the opposite strand (interstrand crosslink). Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. This blockage of fundamental cellular processes ultimately triggers programmed cell death (apoptosis).









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References



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- 2. Facebook [cancer.gov]
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- To cite this document: BenchChem. [Yoshi-864: A Technical Overview of a Historical Alkylating Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683515#alkylating-agent-yoshi-864-explained]

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